molecular formula C10H4BrClN2O2 B13940880 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one

8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B13940880
M. Wt: 299.51 g/mol
InChI Key: WCBBTXZCJYJQRQ-UHFFFAOYSA-N
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Description

8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which are known for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a brominated and chlorinated benzofuran derivative, which is then subjected to cyclization with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization and Ring-Opening: The heterocyclic ring can participate in cyclization or ring-opening reactions, leading to structurally diverse compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction reactions could lead to changes in the oxidation state of the compound .

Scientific Research Applications

8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.

    Industrial Applications: It may be used in the synthesis of other complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological outcomes. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidines and related heterocyclic structures, such as:

  • 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidine
  • 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4-one
  • 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-thione

Uniqueness

What sets 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one apart is its specific substitution pattern and the resulting biological activity. The presence of both bromine and chlorine atoms, along with the benzofuro[3,2-d]pyrimidine core, contributes to its unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H4BrClN2O2

Molecular Weight

299.51 g/mol

IUPAC Name

8-bromo-2-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C10H4BrClN2O2/c11-4-1-2-6-5(3-4)7-8(16-6)9(15)14-10(12)13-7/h1-3H,(H,13,14,15)

InChI Key

WCBBTXZCJYJQRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C(=O)NC(=N3)Cl

Origin of Product

United States

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